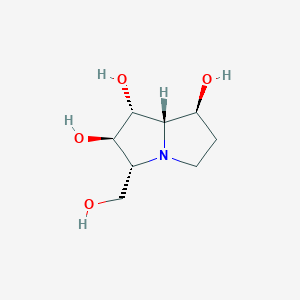![molecular formula C9H7NO3S B040416 2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate CAS No. 115045-85-7](/img/structure/B40416.png)
2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate, commonly known as ODTA, is a chemical compound that has been widely studied for its potential applications in scientific research. ODTA belongs to the family of benzo[d]thiazole derivatives, which have been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
ODTA exerts its biological effects through various mechanisms of action. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. ODTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemische Und Physiologische Effekte
ODTA has been shown to possess various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. ODTA has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
ODTA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to possess various biological activities, making it a potential candidate for the development of new drugs. However, ODTA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of ODTA. One potential area of research is the development of new drugs based on ODTA, particularly for the treatment of neurodegenerative diseases and cancer. Another area of research is the elucidation of its mechanism of action, which could provide insights into the development of new therapeutic strategies. Additionally, further studies are needed to determine the safety and efficacy of ODTA in humans, particularly in the context of drug development.
Synthesemethoden
ODTA can be synthesized through several methods, including the reaction of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Other methods involve the reaction of 2-aminobenzenethiol with acetyl chloride or acetic acid in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
ODTA has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor properties. ODTA has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
115045-85-7 |
|---|---|
Produktname |
2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate |
Molekularformel |
C9H7NO3S |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
(2-oxo-3H-1,3-benzothiazol-6-yl) acetate |
InChI |
InChI=1S/C9H7NO3S/c1-5(11)13-6-2-3-7-8(4-6)14-9(12)10-7/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
GGPGMLPNWNZOJL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)S2 |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)S2 |
Synonyme |
2(3H)-Benzothiazolone,6-(acetyloxy)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)







